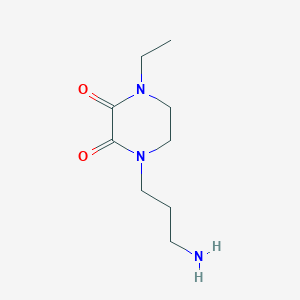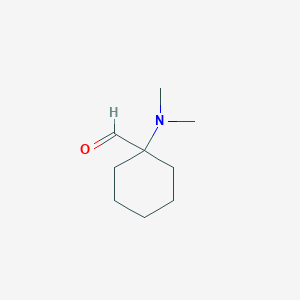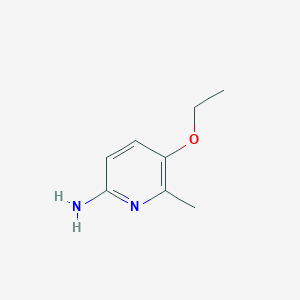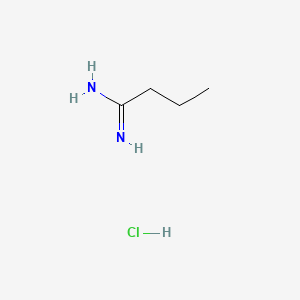
2,6-Naphthyridin-1-amine
Descripción general
Descripción
2,6-Naphthyridin-1-amine (2,6-N1A) is a type of nitrogen-containing heterocyclic compound that has been widely studied due to its unique structure and potential applications in the fields of chemistry, biochemistry, and medicine. It is an important organic compound that has been widely used in organic synthesis and in the development of new drugs. 2,6-N1A is a heterocyclic compound that has been widely studied due to its unique structure and potential applications in the fields of chemistry, biochemistry, and medicine. The compound is composed of two nitrogen atoms, one oxygen atom, and one carbon atom, and is classified as a five-membered ring.
Aplicaciones Científicas De Investigación
Synthesis Methods
Grindstone Chemistry : 1,6-Naphthyridine derivatives, which include 2,6-naphthyridin-1-amine, have been synthesized in a solvent-free and catalyst-free environment. This method involves grinding ketones, malononitrile, and amines in a mortar at room temperature, yielding high-purity derivatives used in various applications (Hameed, 2015).
Aqueous Medium Synthesis : An innovative, eco-friendly synthesis of 1,2-dihydro[1,6]naphthyridines, which includes this compound, has been developed. This method involves a catalyst-free, pseudo-five-component synthesis in water, avoiding toxic solvents (Mukhopadhyay, Das, & Butcher, 2011).
Chemical Transformations and Studies
Chemical Complexation Studies : Research has been conducted on hydrogen bonding between bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds. This has led to a better understanding of their role in binding with acidic compounds, which is critical for various chemical processes (Jin et al., 2010).
Microwave Irradiation Synthesis : N-substituted 2-amino-1,6-naphthyridine derivatives have been synthesized under microwave irradiation. This method provides an efficient way for small-scale, fast synthesis of these derivatives for biomedical screening, highlighting their potential in medical research (Han et al., 2010).
Potential Applications in Drug Discovery
Antimalarial Activity : Compounds derived from benzo[c][2,7]naphthyridine, related to this compound, have shown promising antimalarial activity. This includes compounds synthesized from reactions with novaldiamine base, demonstrating significant potential in developing new antimalarial drugs (Görlitzer et al., 2006).
Inhibitors of Protein Tyrosine Kinases : Derivatives of 1,6-naphthyridin-2(1H)-ones, which are structurally related to this compound, have been identified as potent inhibitors of protein tyrosine kinases. This suggests their potential use in targeted cancer therapies (Thompson et al., 2000).
Safety and Hazards
Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling 2,6-Naphthyridin-1-amine . It is also recommended to avoid ingestion and inhalation, and dust formation . Hazard statements include Acute Tox. 4 Oral - Eye Irrit. 2 .
Direcciones Futuras
The wide range of biological activity of 2,6-Naphthyridin-1-amine makes it a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring the properties of this compound, from chemical structures and general mechanisms of action to more specialized molecular targets . The development of new compounds containing the this compound scaffold is also a promising direction .
Análisis Bioquímico
Biochemical Properties
2,6-Naphthyridin-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, this compound interacts with DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells . Additionally, this compound can modulate gene expression by interacting with DNA and RNA, leading to changes in protein synthesis and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, affecting cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the nucleus and mitochondria . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
2,6-naphthyridin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMHXBFDZAJXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512281 | |
| Record name | 2,6-Naphthyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80935-81-5 | |
| Record name | 2,6-Naphthyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)



